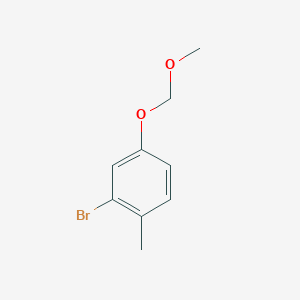

2-Bromo-4-(methoxymethoxy)-1-methyl-benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

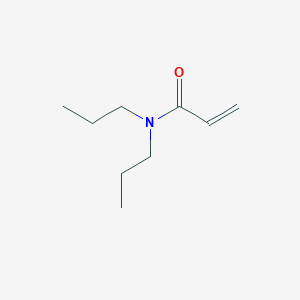

The compound is a derivative of benzene, which is a simple aromatic ring (a hexagon with alternating double bonds). It has a bromine atom, a methyl group, and a methoxymethoxy group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the substituents on the benzene ring. The presence of the bromine atom, which is a heavy atom, could potentially influence the electronic structure of the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the bromine atom, which could be replaced by other groups in a substitution reaction. The methoxymethoxy group might also be involved in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine atom and the methoxymethoxy group. For example, it might have a relatively high molecular weight due to the bromine atom .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

2-Bromo-4-(methoxymethoxy)-1-methyl-benzene has been studied in the context of crystal structure analysis. Specifically, its derivatives have been examined for their crystal structures, revealing two-dimensional architectures formed principally by hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).

Synthetic Applications

The compound has been utilized in various synthetic applications. For instance, it has been used in the total synthesis of biologically active, naturally occurring compounds (Akbaba et al., 2010). It also serves as an important intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010).

Organic Chemistry

In organic chemistry, this compound has been used in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles (Kuroda & Kobayashi, 2015) and as a precursor for molecular wires in electronics (Stuhr-Hansen et al., 2005).

Photodynamic Therapy

The compound and its derivatives have potential applications in photodynamic therapy, particularly in cancer treatment, due to their properties as photosensitizers (Pişkin et al., 2020).

Antimicrobial Properties

There's research indicating its use in developing potent antimicrobial agents against various microorganisms (Liaras et al., 2011).

Computational Studies

Computational studies have been conducted to understand its structure, vibrational analysis, and chemical reactivity, providing insights into its reactivity and potential applications (Yadav et al., 2022).

Mecanismo De Acción

Target of Action

The primary target of 2-Bromo-4-(methoxymethoxy)-1-methyl-benzene is Protein Tyrosine Phosphatase (PTP) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. They play a crucial role in cellular processes like cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

2-Bromo-4-(methoxymethoxy)-1-methyl-benzene interacts with its target, PTP, by covalently alkylating the conserved catalytic cysteine in the PTP active site . This interaction results in the inhibition of PTP, altering the phosphorylation state of its substrate proteins .

Biochemical Pathways

The inhibition of PTPs affects various biochemical pathways. For instance, it can influence the Insulin signaling pathway , which is critical for regulating blood glucose levels . The exact downstream effects would depend on the specific PTP that is inhibited and the physiological context.

Pharmacokinetics

It’s worth noting that the compound is neutral, which could potentially enhance its bioavailability by facilitating its diffusion across biological membranes .

Result of Action

The inhibition of PTPs by 2-Bromo-4-(methoxymethoxy)-1-methyl-benzene can lead to changes in the phosphorylation state of proteins, thereby altering their activity, localization, and interaction with other proteins . This can have wide-ranging effects at the molecular and cellular levels, influencing processes like cell growth and differentiation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-4-(methoxymethoxy)-1-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-7-3-4-8(5-9(7)10)12-6-11-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUKHLZDZKLPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCOC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(methoxymethoxy)-1-methyl-benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)